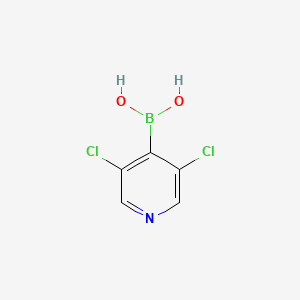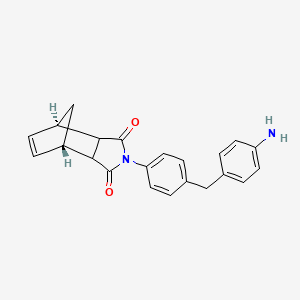
2-(4-(4-Aminobenzyl)phenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Descripción general
Aplicaciones Científicas De Investigación
Synthesis and Ionic Transport Properties
N-[4-(4-Aminobenzyl)phenyl]-5-norbornene-2,3-dicarboximide has been utilized in the synthesis of sulfonated ring-opened polynorbornene-based copolymers. These copolymers demonstrate significant potential in ionic separation applications due to their high permselectivity to protons and sodium ions at moderately low concentrations (Santiago et al., 2011).
Gas Transport Properties
Research on polynorbornene dicarboximides, which includes N-[4-(4-Aminobenzyl)phenyl]-5-norbornene-2,3-dicarboximide derivatives, has shown their effectiveness in gas transport. These materials have been used to create membranes for the transport of gases like hydrogen, oxygen, nitrogen, and carbon dioxide (Contreras et al., 2002).
Ring-Opening Metathesis Polymerization
The chemical has been integral in the synthesis and ring-opening metathesis polymerization (ROMP) of various polynorbornene dicarboximides. These polymers demonstrate high thermal stability and are suitable for various applications, including in the polymer industry (Vargas et al., 2007).
Heavy Metal Adsorption from Aqueous Solution
Thiol-functionalized polynorbornene dicarboximides, including derivatives of N-[4-(4-Aminobenzyl)phenyl]-5-norbornene-2,3-dicarboximide, have been synthesized for heavy metal adsorption from aqueous solutions. These polymers show high efficiency in removing heavy metals like lead, cadmium, and nickel, making them valuable for environmental remediation (Onchi et al., 2022).
Electromotive Force Studies
Studies involving electromotive forces (emf) of concentration cells with sulfonated membranes made from copolymers containing N-[4-(4-Aminobenzyl)phenyl]-5-norbornene-2,3-dicarboximide derivatives have indicated that these membranes can be considered for ionic separation applications, highlighting their potential in electrochemical applications (Santiago et al., 2011).
Propiedades
IUPAC Name |
4-[4-[(4-aminophenyl)methyl]phenyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c23-17-7-1-13(2-8-17)11-14-3-9-18(10-4-14)24-21(25)19-15-5-6-16(12-15)20(19)22(24)26/h1-10,15-16,19-20H,11-12,23H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXKBQLZMICXHNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)CC5=CC=C(C=C5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 8-hydroxy-2-oxo-1-azaspiro[4.5]dec-7-ene-7-carboxylate](/img/structure/B1512702.png)




![2-(4-Fluorobenzyl)-9-hydroxy-6-methoxy-3,4-dihydro-1H-pyrido[1,2-a]pyrazine-1,8(2H)-dione](/img/structure/B1512716.png)
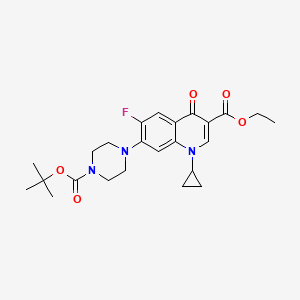
![8-Benzyl-8-azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione](/img/structure/B1512719.png)
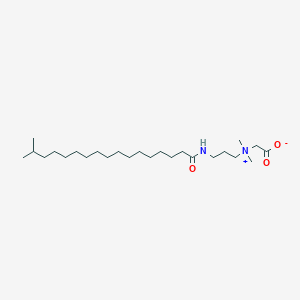
![Methyl 3'-(((2-cyclopentyl-6,7-dimethyl-1-oxo-2,3-dihydro-1H-inden-5-yl)oxy)methyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1512724.png)
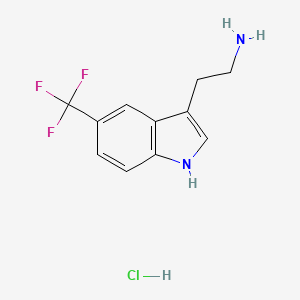
![Octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B1512727.png)

